molecular formula C12H16N2O B5287048 N-allyl-N'-(4-ethylphenyl)urea

N-allyl-N'-(4-ethylphenyl)urea

Cat. No.: B5287048
M. Wt: 204.27 g/mol
InChI Key: GPQOILZUTUSVGJ-UHFFFAOYSA-N
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Description

N-allyl-N'-(4-ethylphenyl)urea is a substituted urea derivative featuring an allyl group (-CH₂CH=CH₂) and a 4-ethylphenyl moiety (C₆H₄-C₂H₅) attached to the urea backbone. Ureas, characterized by the -NH-C(=O)-NH- structure, are widely studied for their versatility in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQOILZUTUSVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-N’-(4-ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-ethylphenylamine with allyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-allyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-ethylphenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-N’-(4-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of substituted ureas depend heavily on their substituents. Below is a comparative analysis of N-allyl-N'-(4-ethylphenyl)urea and key analogs:

Compound Substituents Key Properties Applications/Reactivity References
This compound Allyl, 4-ethylphenyl Moderate electron-donating (ethyl) and reactive allyl group Potential cyclization pathways under metal catalysis (inferred from analogs)
N-allyl-N’-tosylureas (e.g., 4a-e) Allyl, p-toluenesulfonyl (tosyl) Strong electron-withdrawing tosyl group enhances electrophilicity Pd-catalyzed aminoazidation to form 4-azidomethyl-imidazolidinones (65-82% yields)
N-Allyl-N’-(4-chlorophenyl)urea derivatives Allyl, 4-chlorophenyl Electron-withdrawing Cl substituent increases polarity Altered iodocyclization outcomes depending on N-substituents (e.g., cyclohexyl vs. phenyl)
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea Dual methanesulfonyloxy groups High solubility in polar solvents due to sulfonyl groups Patent applications for sulfonated ureas in material science or drug delivery
N-(4-Nitrophenyl)-N'-phenyl-urea 4-nitrophenyl, phenyl Nitro group enhances electrophilicity and thermal stability (ΔrH° = -89.8 kJ/mol) Thermodynamic studies and mass spectrometry characterization
N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea 4-chlorophenyl, 2-ethoxyphenyl Ethoxy group introduces steric hindrance and moderate electron donation Supplier-listed compound with potential biological activity

Reactivity in Cyclization Reactions

  • N-allyl-N’-tosylureas: Exhibit 5-exo-trig cyclization under Pd(OAc)₂/H₂O₂/NaN₃ conditions, yielding azidomethyl-imidazolidinones . The tosyl group stabilizes intermediates via electron withdrawal.
  • N-Allyl-N’-(4-chlorophenyl)urea : Substitution with chloro or cyclohexyl groups (e.g., compound 1e in ) alters iodocyclization pathways, favoring different regioselectivity .
  • Ethylphenyl vs. However, steric effects may also play a role.

Physical and Thermodynamic Properties

  • Molecular Weight : Analogous compounds range from 257.24 g/mol (N-(4-nitrophenyl)-N'-phenyl-urea) to 306.41 g/mol (N-allyl-N’-benzyl-thiadiazolylurea) .
  • Solubility : Sulfonated derivatives (e.g., N,N’-di-[4-(methanesulfonyloxy)phenyl]urea) exhibit enhanced solubility in polar solvents .
  • Thermodynamics : N-(4-nitrophenyl)-N'-phenyl-urea has a well-documented enthalpy of reaction (ΔrH° = -89.8 kJ/mol), indicating exothermic stability .

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